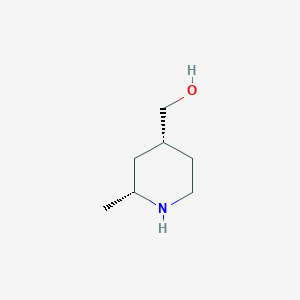

((2R,4R)-2-methylpiperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,4R)-2-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMNQSMDEJXCTR-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of ((2R,4R)-2-methylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability of ((2R,4R)-2-methylpiperidin-4-yl)methanol, a key chiral building block in modern medicinal chemistry. Its cis-configured 2,4-disubstituted piperidine scaffold is a prevalent motif in numerous biologically active compounds, making a thorough understanding of its chemical behavior essential for its effective application in drug discovery and development.[1] This document offers in-depth technical information, including physicochemical characteristics, spectroscopic data, synthesis protocols, and a detailed stability profile to support its use in a research and development setting.

Introduction: The Significance of the 2,4-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. The specific stereochemistry of this compound, with a methyl group at the 2-position and a hydroxymethyl group at the 4-position in a cis-configuration, provides a defined three-dimensional structure that is pivotal for its role as a chiral intermediate in the synthesis of complex molecules. Its applications span various therapeutic areas, highlighting the importance of this particular structural motif in medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Monoisotopic Mass | 129.115364102 Da | [2] |

| XLogP3-AA (Predicted) | 0.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 32.3 Ų | [2] |

Solubility: As a primary alcohol and a secondary amine, this compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexanes is likely to be limited.

Spectroscopic Analysis: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar substituted piperidine systems.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 (axial) | ~2.8 - 3.0 | m | - |

| H6 (axial) | ~2.5 - 2.7 | dt | J ≈ 12-13, 3-4 |

| H6 (equatorial) | ~3.0 - 3.2 | dm | J ≈ 12-13 |

| H4 (axial) | ~1.5 - 1.7 | m | - |

| H3, H5 (axial & equatorial) | ~1.2 - 1.9 | m | - |

| -CH₂OH | ~3.4 - 3.6 | d | J ≈ 6-7 |

| -CH₃ | ~1.0 - 1.2 | d | J ≈ 6-7 |

| -NH, -OH | Variable | br s | - |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~55 - 60 |

| C6 | ~45 - 50 |

| C4 | ~35 - 40 |

| C3, C5 | ~30 - 35 |

| -CH₂OH | ~65 - 70 |

| -CH₃ | ~20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (secondary amine) | 3200-3500 | Medium, Broad |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-O stretch (primary alcohol) | 1000-1085 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would likely lead to the following fragmentation patterns:

-

Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound.[2]

-

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines. This could result in the loss of the methyl group at C2 (resulting in a fragment at m/z = 114) or cleavage of the ring.

-

Loss of Water: Dehydration of the primary alcohol can lead to a fragment at m/z = 111.

-

Loss of Hydroxymethyl Group: Cleavage of the C4-CH₂OH bond would generate a fragment at m/z = 98.

Synthesis and Reactivity

The stereoselective synthesis of this compound is a key challenge and an area of active research. The cis-relationship between the substituents at the 2 and 4 positions requires careful control of stereochemistry during the synthetic process.

Stereoselective Synthesis

A common strategy for the synthesis of cis-2,4-disubstituted piperidines involves the catalytic hydrogenation of a suitably substituted pyridine precursor. This approach often favors the formation of the cis-diastereomer.

Illustrative Synthetic Workflow:

Sources

Medicinal Chemistry Applications of ((2R,4R)-2-methylpiperidin-4-yl)methanol Scaffolds

This is an in-depth technical guide on the medicinal chemistry applications of ((2R,4R)-2-methylpiperidin-4-yl)methanol .

Technical Whitepaper | Version 1.0

Executive Summary

The This compound scaffold represents a high-value "privileged structure" in modern drug discovery. Unlike unsubstituted piperidines, this specific chiral scaffold incorporates a C2-methyl group that acts as a conformational lock , biasing the piperidine ring into a specific chair conformation. This structural rigidity reduces the entropic penalty of binding to protein targets, particularly kinases (e.g., JAK1) and G-protein coupled receptors (GPCRs). This guide analyzes the scaffold's structural properties, synthetic accessibility, and critical role in designing high-affinity inhibitors and targeted protein degraders (PROTACs).

Structural Analysis & Conformational Bias

The "Methyl Effect" in Piperidine Cores

In medicinal chemistry, the introduction of a methyl group on a saturated heterocycle often improves potency and metabolic stability—a phenomenon known as the "Magic Methyl" effect. For the this compound scaffold, the C2-methyl group serves a dual purpose:

-

Conformational Locking: The C2-methyl group strongly prefers the equatorial position to avoid 1,3-diaxial steric clashes (A-value ~1.7 kcal/mol). This preference anchors the piperidine ring, forcing the C4-hydroxymethyl group into a defined spatial vector (axial or equatorial, depending on the (2R,4R) relative stereochemistry).

-

Metabolic Shielding: The steric bulk of the methyl group can hinder cytochrome P450-mediated oxidation at the adjacent

-carbon (C2) or

Stereochemical Definition

The (2R,4R) configuration defines the absolute stereochemistry.

-

C2 Position: The methyl group is in the (R)-configuration.[1]

-

C4 Position: The hydroxymethyl group is in the (R)-configuration.

-

Relative Stereochemistry: Depending on the priority of substituents, this typically corresponds to a cis-2,4-disubstitution pattern (assuming the hydroxymethyl and methyl are both equatorial in the preferred chair), which is thermodynamically stable and synthetically desirable for maximizing ligand-target overlap.

Medicinal Chemistry Applications

JAK Inhibitors (Janus Kinase)

The most prominent application of 2-methyl-4-substituted piperidines is in the development of JAK1/JAK2 inhibitors . The scaffold mimics the geometry of the piperidine core found in molecules like Tofacitinib , but with enhanced selectivity profiles due to the C2-methyl constraint.

-

Mechanism: The piperidine nitrogen typically binds to the hinge region or a solvent-exposed region of the kinase, while the C4-substituent (derived from the methanol) extends into the phosphate-binding pocket or an allosteric site.

-

Case Study (Patent WO2011112662): This scaffold is a key intermediate for Piperidin-4-yl azetidine derivatives. The C4-hydroxymethyl is converted to an amine or ether to link with an azetidine moiety, creating a highly selective JAK1 inhibitor profile used in treating autoimmune disorders.

Targeted Protein Degraders (PROTACs)

The scaffold is increasingly used as a linker-connector in PROTAC design.

-

Role: The piperidine acts as a rigid spacer between the E3 ligase ligand (e.g., Cereblon or VHL binder) and the Warhead (target protein binder).

-

Advantage: The C2-methyl group restricts the rotational freedom of the linker, potentially improving the thermodynamic stability of the ternary complex (Target-PROTAC-E3 Ligase).

GPCR Ligands (Muscarinic & Chemokine)

The basic nitrogen and the distal hydroxyl group make this scaffold ideal for aminergic GPCRs.

-

Muscarinic Agonists: The distance between the charged nitrogen and the oxygen atom in the hydroxymethyl group mimics the acetylcholine pharmacophore, with the methyl group providing subtype selectivity (e.g., M1 vs. M4).

Synthetic Protocols

Workflow Visualization

The following diagram outlines the synthesis of the scaffold and its downstream derivatization into bioactive cores.

Caption: Synthetic workflow from pyridine precursor to (2R,4R) scaffold and applications.

Protocol: Enantioselective Synthesis

Objective: Isolation of this compound.

-

Starting Material: 2-Methyl-4-pyridinecarboxylic acid methyl ester.

-

Hydrogenation:

-

Dissolve starting material (10 g) in acetic acid (100 mL).

-

Add

catalyst (5 mol%). -

Hydrogenate at 60 psi

for 12 hours at RT. -

Mechanism: The pyridine ring is fully reduced to the piperidine. The cis-isomer is kinetically favored.

-

-

Reduction to Alcohol:

-

Treat the ester intermediate with

(1.5 eq) in THF at 0°C. -

Quench with Fieser workup. Yields racemic cis-2-methyl-4-hydroxymethylpiperidine.

-

-

Chiral Resolution (Key Step):

-

Dissolve racemate in hot ethanol.

-

Add (L)-Di-p-toluoyltartaric acid (1.0 eq).

-

Allow to crystallize slowly at 4°C. The (2R,4R) salt crystallizes preferentially.

-

Recrystallize 2x to achieve >99% ee.

-

Free base: Treat salt with 1N NaOH and extract with DCM.

-

Quantitative Data: Physicochemical Profile

| Parameter | Value | Significance |

| Molecular Weight | 129.20 g/mol | Ideal fragment size (Rule of 3 compliant). |

| ClogP | ~0.3 | Highly hydrophilic; good for lowering lipophilicity of drugs. |

| TPSA | 32.3 Ų | Excellent membrane permeability. |

| pKa (Piperidine N) | ~10.8 | Basic; forms stable salts; good for lysosomal trapping. |

| Stereochemistry | (2R, 4R) | Defined vector; avoids "flat" molecule syndrome. |

References

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

- Google Patents. (2011). WO2011112662A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors.

- Google Patents. (2022). WO2022133184A1 - BTK Degrader.

-

PubChem. (2025).[2] (4-Methylpiperidin-4-yl)methanol Compound Summary. Retrieved from [Link]

Sources

The Strategic Incorporation of ((2R,4R)-2-methylpiperidin-4-yl)methanol in Modern Kinase Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of kinase inhibitor research, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles is relentless. Within this endeavor, the deliberate selection of specific molecular scaffolds and substituents plays a pivotal role in achieving desired therapeutic outcomes. This technical guide provides an in-depth review of the emerging role of the ((2R,4R)-2-methylpiperidin-4-yl)methanol moiety as a valuable building block in the design of next-generation kinase inhibitors. We will explore its synthesis, strategic incorporation into various kinase inhibitor scaffolds, and the nuanced influence of its stereochemistry and functionality on critical drug-like properties. This guide will serve as a comprehensive resource for researchers aiming to leverage this versatile fragment in their drug discovery programs.

Introduction: The Piperidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The design of small molecule kinase inhibitors often involves the use of privileged scaffolds, which are molecular frameworks that are known to bind to specific biological targets with high affinity. The piperidine ring is one such privileged scaffold, frequently incorporated into kinase inhibitors to modulate properties such as solubility, cell permeability, and metabolic stability.[2] Its three-dimensional structure allows for the precise orientation of substituents to optimize interactions within the kinase active site.

This guide focuses on a specific, stereochemically defined piperidine derivative: this compound. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 4-position, with a defined cis stereochemistry, offers unique opportunities for fine-tuning the pharmacological profile of kinase inhibitors.

Synthesis and Characterization of this compound

The successful application of any building block in drug discovery hinges on its efficient and stereocontrolled synthesis. While a detailed, publicly available, step-by-step synthesis of this compound specifically for kinase inhibitor applications is not extensively documented in readily accessible literature, general principles of stereoselective piperidine synthesis can be applied.

A common strategy involves the use of chiral pool starting materials or asymmetric synthesis methodologies. For instance, a potential synthetic route could start from a chiral precursor, such as a derivative of a chiral amino acid, to establish the stereocenter at the 2-position. Subsequent cyclization and functional group manipulations would then lead to the desired piperidine ring with the correct stereochemistry at the 4-position. Methods like catalytic hydrogenation of substituted pyridines or intramolecular reductive amination of keto-amines are often employed in piperidine synthesis.[3]

General Synthetic Workflow:

Caption: A generalized synthetic approach to this compound.

Key Experimental Protocol: Stereoselective Piperidine Synthesis (Illustrative Example)

-

Reductive Amination: A chiral amino acid ester is reacted with a protected aminoacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a chiral diamine derivative.[4] The choice of the chiral amino acid ester dictates the stereochemistry at the future 2-position of the piperidine ring.

-

Deprotection and Cyclization: The protecting groups on the diamine are removed, and the resulting intermediate undergoes spontaneous or catalyzed intramolecular cyclization to form the piperidine ring.[4]

-

Functional Group Modification: The ester group on the piperidine ring can be reduced to the corresponding alcohol, yielding the hydroxymethyl functionality.

Characterization: The final product and all intermediates must be rigorously characterized to confirm their structure and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like NOESY for stereochemical assignment), mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) are essential.

The Role of this compound in Kinase Inhibitor Scaffolds

The this compound moiety can be strategically incorporated into various regions of a kinase inhibitor, typically as a solvent-exposed group or as a linker to other parts of the molecule. Its impact on the inhibitor's properties is multifaceted.

Impact on Potency and Selectivity

The stereochemistry of the piperidine ring and its substituents is crucial for optimal interactions with the target kinase. The cis relationship between the 2-methyl and 4-hydroxymethyl groups in the (2R,4R) isomer dictates a specific three-dimensional arrangement that can be exploited to achieve high affinity and selectivity.

-

Vectorial Projection: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the solvent-exposed region of the kinase active site. The (4R) configuration positions this group in a specific vector in space.

-

Hydrophobic Interactions: The methyl group at the (2R) position can engage in favorable hydrophobic interactions with nonpolar residues in a nearby pocket. This can contribute to both binding affinity and selectivity, as the shape and size of this pocket can vary between different kinases.

While direct structure-activity relationship (SAR) studies for inhibitors containing this specific fragment are not widely published, related studies on piperidine-containing kinase inhibitors provide valuable insights. For example, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the substitution pattern on the piperidine ring was found to be critical for achieving high potency and selectivity.[3][5] Similarly, in the design of Tyrosine Kinase 2 (TYK2) inhibitors, modifications to the piperidine moiety were explored to optimize interactions within the kinase domain.[6]

Logical Relationship of Stereochemistry to Kinase Interaction:

Caption: The stereodefined substituents of the piperidine moiety engage in specific interactions within the kinase active site.

Influence on Pharmacokinetic Properties

Beyond its role in target engagement, the this compound fragment can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a kinase inhibitor.[7][8][9]

-

Solubility: The presence of the hydroxyl group can enhance aqueous solubility, which is often a desirable property for orally bioavailable drugs.

-

Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule. The balance between the hydrophilic hydroxymethyl group and the lipophilic methyl group can be fine-tuned to achieve an optimal logP for cell permeability and oral absorption.

-

Metabolic Stability: The piperidine ring itself is a common site of metabolism by cytochrome P450 enzymes. The methyl group at the 2-position can potentially hinder metabolic attack at the adjacent nitrogen atom or other positions on the ring, thereby improving metabolic stability and prolonging the drug's half-life.

-

Cell Permeability: The overall physicochemical properties imparted by this fragment, including its size, shape, and polarity, will influence its ability to cross cell membranes and reach its intracellular kinase target.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug Design |

| Molecular Weight | 129.20 g/mol | Small size, suitable as a fragment |

| LogP | ~0.5 | Balanced lipophilicity |

| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding |

| Polar Surface Area | 32.26 Ų | Favorable for cell permeability |

(Note: Predicted values can vary depending on the software used.)

Case Studies and Applications in Kinase Inhibitor Research

While detailed preclinical or clinical case studies specifically highlighting the this compound moiety are not yet prevalent in the public domain, its inclusion in patent applications for various kinase inhibitors suggests its utility in ongoing drug discovery efforts.

For instance, patent literature discloses compounds containing substituted piperidine moieties, including those with methyl and hydroxymethyl groups, in the context of Janus Kinase (JAK) and TYK2 inhibitors.[6][10][11] These kinases are key mediators of cytokine signaling and are important targets for the treatment of autoimmune and inflammatory diseases. The specific stereochemistry of the piperidine substituents is often claimed in these patents, underscoring its importance for achieving the desired biological activity.

Similarly, in the field of CDK inhibitors for cancer therapy, various piperidine-containing compounds have been investigated.[12][13][14] The rationale for their inclusion often revolves around optimizing interactions with the kinase active site and improving drug-like properties.

Future Perspectives and Conclusion

The this compound fragment represents a valuable and versatile building block for the design of novel kinase inhibitors. Its well-defined stereochemistry and bifunctional nature (hydrophobic methyl group and hydrophilic hydroxymethyl group) provide medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic profile of their compounds.

As our understanding of the structural biology of kinases continues to grow, the rational design of inhibitors incorporating such specific and strategically chosen fragments will become increasingly important. Further research is warranted to fully elucidate the structure-activity and structure-property relationships of inhibitors containing the this compound moiety. The development and publication of detailed case studies will be instrumental in showcasing its full potential in the quest for safer and more effective kinase-targeted therapies.

References

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]

- Tyk2 inhibitors and uses thereof - Google Patents.

- ROHITUKINE ANALOGS AS CYCLIN-DEPENDENT KINASE INHIBITORS. AND A PROCESS FOR THE PREPARATION THEREOF. Google Patents.

-

Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. Available at: [Link]

-

Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. ScienceDirect. Available at: [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Heriot-Watt University Research Portal. Available at: [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]

-

TYK2 inhibitors and uses thereof - Patent US-11053241-B2 - PubChem. Available at: [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC. Available at: [Link]

- Tyk2 inhibitors and uses thereof - Google Patents.

-

The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. Available at: [Link]

-

Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. PMC. Available at: [Link]

-

Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. PubMed. Available at: [Link]

-

US Patent No. 9457093 - Regulations.gov. Available at: [Link]

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. ResearchGate. Available at: [Link]

-

Top 12 Most Popular Drug Hunter Case Studies of 2023. Drug Hunter. Available at: [Link]

-

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available at: [Link]

-

Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. PMC. Available at: [Link]

-

Patents - Schrödinger. Available at: [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]

-

The Identification of the Clinical Candidate. Sygnature Discovery. Available at: [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC. Available at: [Link]

-

Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. Semantic Scholar. Available at: [Link]

-

Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Longdom Publishing. Available at: [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PMC. Available at: [Link]

- Synthesis method of chiral piperazinone derivative - Google Patents.

-

Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PMC. Available at: [Link]

-

Document is current - Crossmark. Crossref. Available at: [Link]

-

Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. PMC. Available at: [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

-

Discovery of therapeutic agents targeting PKLR for NAFLD using drug repositioning. ScienceOpen. Available at: [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available at: [Link]d3ra02549a)

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20170066763A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. longdom.org [longdom.org]

- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TYK2 inhibitors and uses thereof - Patent US-11053241-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 14. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Guide on the Toxicological Profile and Safe Handling of ((2R,4R)-2-methylpiperidin-4-yl)methanol

Abstract: This technical guide provides a comprehensive toxicological assessment and safe handling protocols for the novel chemical entity ((2R,4R)-2-methylpiperidin-4-yl)methanol. In the absence of direct experimental data for this specific molecule, this document employs a robust, scientifically-grounded approach based on predictive toxicology and read-across analysis from structurally similar compounds. It outlines the predicted physicochemical properties, identifies potential hazards, and details the requisite experimental workflows for definitive toxicological characterization, conforming to international regulatory standards. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, or formulation of this compound, ensuring a proactive and informed approach to safety and risk management.

Introduction and Compound Identity

This compound is a substituted piperidine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. Piperidine derivatives are integral components of numerous FDA-approved drugs and are explored for a wide range of biological activities.[1] The specific stereochemistry ((2R,4R)-) and functional groups (a secondary amine, a C2-methyl group, and a C4-hydroxymethyl group) dictate its chemical reactivity, metabolic fate, and toxicological profile.

Given its novelty, a dedicated toxicological dossier for this compound is not publicly available. Therefore, this guide establishes a predicted safety profile through a read-across approach, leveraging data from its core structural components: the piperidine ring, 2-methylpiperidine, and 4-(hydroxymethyl)piperidine. This methodology is a cornerstone of modern chemical safety assessment, allowing for reliable hazard identification in the early stages of research and development.

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1931911-32-8 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Chemical Structure |  | (Structure rendered based on name) |

Predictive Toxicology and Hazard Identification by Structural Analogy

The toxicological profile of this compound can be inferred by examining the known hazards of its structural analogs. This read-across analysis provides a strong foundation for preliminary hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

-

Piperidine (Parent Heterocycle): The foundational piperidine ring is classified as a clear, colorless liquid with a characteristic pepper-like odor.[4] It is miscible in water and is known to be toxic by ingestion and inhalation, causing severe irritation to skin and eyes.[4][5]

-

2-Methylpiperidine (Analog 1): The addition of a methyl group at the C2 position results in a compound that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[6][7][8] It is also classified as a highly flammable liquid and may cause respiratory irritation.[7]

-

4-(Hydroxymethyl)piperidine (Analog 2): The hydroxymethyl group at the C4 position imparts strong corrosive properties. Safety data sheets for this analog consistently list it as causing severe skin burns and eye damage.[9][10][11] It is classified under GHS as Skin Corrosion Category 1B or 1C.[12]

Causality and Synthesis of Hazards: The target molecule, this compound, combines the basicity and general toxicity of the piperidine ring with the specific hazards conferred by its substituents. The secondary amine of the piperidine ring is basic, contributing to its corrosive potential. The hydroxymethyl group can participate in hydrogen bonding and influence solubility and reactivity. Based on the severe corrosive nature of 4-(hydroxymethyl)piperidine, it is scientifically prudent to assume that the target molecule will exhibit similar properties.

Table 2: Predicted GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis of Prediction (Read-Across) |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage | Based on 4-(hydroxymethyl)piperidine[9][12] and the basic nature of the piperidine moiety.[4][5] |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Based on 2-methylpiperidine.[6][7] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | Based on 2-methylpiperidine and general properties of volatile amines.[13] |

Proposed Mechanism of Toxicity: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Certain piperidine alkaloids are known neurotoxins that act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs).[14] This interaction can disrupt normal neuromuscular function, leading to a range of adverse effects from muscle fatigue to paralysis.[15] Given the structural similarity of this compound to known nAChR ligands, this pathway represents a plausible mechanism for potential neurotoxicity.

A preliminary assessment of this potential liability can be conducted using a radioligand binding assay. This experiment quantifies the ability of the test compound to displace a known radiolabeled ligand from the nAChR binding site.[15]

Caption: Potential mechanism of neurotoxicity via nAChR interaction.

Mandatory Toxicological Testing Workflow

To move beyond prediction and establish a definitive toxicological profile, a standardized battery of tests is required. The following workflow, based on internationally recognized OECD guidelines, provides a framework for the systematic evaluation of this compound. This staged approach ensures that critical safety data is generated efficiently while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A staged workflow for toxicological assessment.

Tier 1: In Vitro Genotoxicity Assessment

Objective: To determine the potential of the compound to induce genetic mutations or chromosomal damage.

4.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16] The test evaluates the ability of the compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

Strain Selection: A minimum of five strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction, typically from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test compound using the plate incorporation or pre-incubation method.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

-

Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is reproducible and statistically significant.

4.1.2. In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

-

Principle: This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[17][18][19]

-

Methodology:

-

Cell Culture: Suitable cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12][17]

-

Exposure: Cultures are exposed to at least three concentrations of the test compound for a defined period, both with and without metabolic activation (S9).[18]

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[18]

-

-

Interpretation: The compound is considered clastogenic if it causes a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[10]

Tier 2: In Vivo Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

-

Principle: This method determines the acute oral toxicity of a substance by assigning it to a GHS toxicity class based on a stepwise procedure using a minimal number of animals.[4][7][14]

-

Methodology:

-

Animal Model: The test is typically conducted in a single sex of rodent, usually female rats.[4]

-

Dosing Procedure: The procedure starts with a group of three animals at a defined dose level (e.g., 300 mg/kg). The substance is administered by oral gavage.[20]

-

Stepwise Progression: The outcome of the first step determines the next dose.

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test proceeds to a higher dose level.

-

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.[14] Body weight is recorded weekly.

-

-

Interpretation: The results allow for the classification of the substance into one of the GHS acute toxicity categories, providing a basis for hazard labeling.[4][20]

Safety Data Sheet (SDS) for this compound

This section provides a preliminary, predictive Safety Data Sheet structured in accordance with REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations.[8][21][22] It is based on the read-across analysis and should be updated as empirical data becomes available.

SAFETY DATA SHEET

Product: this compound

This SDS is a predictive document based on structural analogs and should be used for preliminary risk assessment and handling guidance only. It must be updated with experimentally derived data as it becomes available.

SECTION 1: IDENTIFICATION

-

Product Name: this compound

-

CAS No.: 1931911-32-8

-

Recommended Use: For research and development purposes only. Not for human or veterinary use.

SECTION 2: HAZARDS IDENTIFICATION

-

GHS Classification:

-

Label Elements:

-

Pictograms:

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.[9]

-

-

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

-

Substance: this compound

-

Formula: C₇H₁₅NO

SECTION 4: FIRST-AID MEASURES

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

SECTION 5: FIRE-FIGHTING MEASURES

-

Suitable Extinguishing Media: Dry powder, carbon dioxide (CO₂), alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic vapors including nitrogen oxides and carbon monoxide.[9]

SECTION 6: ACCIDENTAL RELEASE MEASURES

-

Personal Precautions: Wear full protective equipment including respiratory protection, chemical-resistant gloves, safety goggles, and a face shield. Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

SECTION 7: HANDLING AND STORAGE

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

-

Engineering Controls: Use a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation location.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

-

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

-

(Data not available. Properties are predicted to be similar to a liquid or low-melting point solid, similar to its analogs.)

SECTION 10: STABILITY AND REACTIVITY

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, acids.

SECTION 11: TOXICOLOGICAL INFORMATION

-

Acute Toxicity: Predicted to be harmful if swallowed (Category 4).

-

Skin Corrosion/Irritation: Predicted to cause severe skin burns and eye damage (Category 1B).

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

STOT-Single Exposure: Predicted to cause respiratory irritation (Category 3).

SECTIONS 12-16: (Data not available)

Conclusion and Recommendations

This guide establishes a foundational toxicological profile for this compound through a scientifically rigorous process of predictive toxicology and read-across from structural analogs. The analysis indicates that the compound should be handled as a corrosive substance that is harmful if swallowed and may cause respiratory irritation. All laboratory work must be conducted within a chemical fume hood with appropriate personal protective equipment.

It is imperative that the proposed experimental workflow, beginning with in vitro genotoxicity assays, is executed to generate empirical data. This data is essential for validating and refining this predictive assessment, ensuring the development of a comprehensive and accurate Safety Data Sheet, and enabling robust risk assessments for all future research, development, and manufacturing activities involving this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. Retrieved February 15, 2026, from [Link]

-

LookChem. (n.d.). 2-Methylpiperidine Safety Data Sheets(SDS). Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved February 15, 2026, from [Link]

-

OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Retrieved February 15, 2026, from [Link]

-

OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved February 15, 2026, from [Link]

-

Health and Safety Executive for Northern Ireland. (n.d.). REACH Safety Data Sheets. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved February 15, 2026, from [Link]

-

Health and Safety Executive. (2022). Safety Data Sheets. Retrieved February 15, 2026, from [Link]

-

Health and Safety Authority. (n.d.). SDS requirements. Retrieved February 15, 2026, from [Link]

-

Uniyal, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved February 15, 2026, from [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002). Retrieved February 15, 2026, from [Link]

-

OECD. (n.d.). Test No. 473: In vitro Mammalian Chromosome Aberration Test. Retrieved February 15, 2026, from [Link]

-

National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved February 15, 2026, from [Link]

-

NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved February 15, 2026, from [Link]

-

ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved February 15, 2026, from [Link]

-

CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved February 15, 2026, from [Link]

-

Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved February 15, 2026, from [Link]

-

YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved February 15, 2026, from [Link]

-

Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay. Retrieved February 15, 2026, from [Link]

Sources

- 1. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ilo.org [ilo.org]

- 3. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 8. REACH, Article 31, Requirements for safety data sheets :: ReachOnline [reachonline.eu]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 11. Safety Data Sheets - REACH Product Safety [reachproductsafety.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 16. biosafe.fi [biosafe.fi]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 21. REACH Safety Data Sheets | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 22. hse.gov.uk [hse.gov.uk]

Structural differences between ((2R,4R)-2-methylpiperidin-4-yl)methanol and its enantiomers

An In-depth Technical Guide to the Structural Differences Between ((2R,4R)-2-methylpiperidin-4-yl)methanol and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules such as this compound, a substituted piperidine scaffold of significant interest in medicinal chemistry, understanding the structural nuances between its stereoisomers is paramount.[1] This technical guide provides a comprehensive exploration of the structural differences between the four stereoisomers of (2-methylpiperidin-4-yl)methanol. It delves into the fundamental principles of stereoisomerism, details advanced analytical techniques for their differentiation and absolute structure elucidation, and discusses the profound impact of stereochemistry on pharmacological properties. This document serves as a vital resource for researchers engaged in the design, synthesis, and analysis of chiral molecules, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Criticality of Chirality in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its non-planar, chair-like conformation allows for precise spatial positioning of substituents, which is often essential for specific molecular recognition at biological targets. When substituents introduce chiral centers, as in the case of (2-methylpiperidin-4-yl)methanol, the molecule can exist as multiple stereoisomers.

(2-methylpiperidin-4-yl)methanol possesses two stereogenic centers at the C2 and C4 positions of the piperidine ring. Consequently, it can exist as four distinct stereoisomers:

-

(2R,4R)-2-methylpiperidin-4-yl)methanol

-

(2S,4S)-2-methylpiperidin-4-yl)methanol

-

(2R,4S)-2-methylpiperidin-4-yl)methanol

-

(2S,4R)-2-methylpiperidin-4-yl)methanol

These isomers are grouped into pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images).[3] The interaction of these distinct three-dimensional structures with the inherently chiral environment of biological systems (e.g., enzymes, receptors) is highly specific. One isomer (the eutomer) may elicit a desired therapeutic effect, while another (the distomer) could be less active, inactive, or even responsible for adverse or toxic effects.[4][5][6] Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is a cornerstone of modern drug discovery and development.

Analytical Methodologies for Stereoisomer Differentiation

Distinguishing between stereoisomers requires specialized analytical techniques that are sensitive to the three-dimensional arrangement of atoms. While diastereomers have distinct physical properties and can often be separated by standard chromatographic methods, enantiomers are physically identical in an achiral environment, necessitating the use of a chiral selector or probe.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Separation: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Because diastereomers have different energies of interaction, one enantiomer will have a stronger affinity for the CSP and thus be retained longer on the column, enabling separation. Common CSPs for piperidine derivatives include those based on polysaccharides like cellulose or amylose.[7]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column, such as a cellulose- or amylose-based column, known for resolving amine-containing compounds.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). An amine additive (e.g., diethylamine) is often included to improve peak shape for basic compounds like piperidines.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the stereoisomeric mixture in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and record the chromatogram. The separated enantiomers will appear as distinct peaks.

-

Analysis: Determine the retention time for each peak. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) or enantiomeric ratio (er).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for structure elucidation. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, specific techniques can be employed to induce spectral differentiation.[8][9]

-

Distinguishing Diastereomers: Diastereomers are not mirror images and have different spatial relationships between their atoms. This results in distinct chemical environments for their nuclei, leading to different chemical shifts and coupling constants in a standard NMR spectrum.[10]

-

Distinguishing Enantiomers: To differentiate enantiomers, a chiral environment must be introduced into the NMR tube. This is achieved by using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

-

Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte. This complexation induces small but measurable differences in the chemical shifts of the analyte's nuclei, allowing for the resolution of signals for each enantiomer.[11]

-

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid, reacts with the analyte to form a new covalent bond, creating a pair of diastereomers. These newly formed diastereomers will exhibit distinct NMR spectra, which can be analyzed to determine the enantiomeric purity of the original sample.[8][9]

-

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of CSA: Add a molar excess of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The transient diastereomeric complexes formed will cause previously overlapping signals corresponding to the enantiomers to split into two separate signals.

-

Analysis: Integrate the separated signals to quantify the ratio of the two enantiomers. ¹⁹F NMR can also be a powerful alternative if a fluorine-containing CSA is used.[8]

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry.[1] This technique provides an unambiguous map of electron density, allowing for the precise placement of every atom in the crystal lattice.

Causality of Structure Determination: The method relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The diffraction pattern is mathematically related to the electron density distribution within the crystal. By solving the "phase problem," an electron density map can be generated, from which the atomic positions can be determined. For chiral molecules, specialized techniques (anomalous dispersion) are used to determine the absolute configuration (R/S) without ambiguity.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled to a low temperature (e.g., 100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The crystal is rotated while diffraction data are collected.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model, which is subsequently "refined" to best fit the experimental data.

-

Absolute Configuration: The absolute configuration is determined, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

Comparative Summary of Properties and Techniques

The choice of analytical technique depends on the specific question being asked—be it quantification, structural confirmation, or absolute configuration. The properties of the stereoisomers themselves dictate their behavior both in analytical systems and in biological contexts.

Table 1: Properties of (2-methylpiperidin-4-yl)methanol Stereoisomers

| Property | Enantiomers (e.g., 2R,4R vs. 2S,4S) | Diastereomers (e.g., 2R,4R vs. 2R,4S) |

| Relationship | Non-superimposable mirror images | Stereoisomers, not mirror images |

| Melting/Boiling Point | Identical | Different |

| Solubility (achiral solvent) | Identical | Different |

| Optical Rotation | Equal magnitude, opposite sign (+/-) | Unrelated |

| NMR Spectrum (achiral) | Identical | Different |

| Chromatography (achiral) | Co-elute | Separable |

| Biological Activity | Can be vastly different | Can be vastly different |

Table 2: Comparison of Key Analytical Techniques

| Technique | Principle | Information Obtained | Pros | Cons |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase. | Retention times, enantiomeric ratio/excess. | High throughput, quantitative, robust. | Requires method development, does not give absolute configuration. |

| NMR with CSAs/CDAs | Formation of transient or covalent diastereomeric species. | Chemical shift non-equivalence, enantiomeric ratio. | Provides detailed structural information, no separation needed. | Can be complex to interpret, requires pure reagents. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D structure, absolute configuration. | The "gold standard" for structural proof.[1] | Requires a suitable single crystal, which can be difficult to obtain. |

Impact on Drug Development and Pharmacology

The structural differences between stereoisomers, while subtle, have profound pharmacological consequences. Receptors and enzymes in the body are chiral and will interact differently with each stereoisomer. This stereoselectivity can manifest in various ways:

-

Potency and Efficacy: One enantiomer may bind to a target receptor with much higher affinity than its mirror image, resulting in significant differences in potency.[4][12] For example, studies on other chiral piperidine derivatives have shown that (+) isomers can be significantly more potent than their (-) counterparts in producing hypotensive effects.[12]

-

Mechanism of Action: In some cases, enantiomers can have qualitatively different pharmacological activities, binding to different receptors or acting as an agonist versus an antagonist at the same receptor.[5]

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug can be stereoselective. Enzymes responsible for metabolism, particularly cytochrome P450s, can process one enantiomer faster than the other, leading to different plasma concentrations and durations of action.

-

Toxicity: The undesired or toxic effects of a drug may be associated with only one of the stereoisomers. A classic example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.

For these reasons, modern regulatory agencies often require drug candidates to be developed as single enantiomers unless there is a clear therapeutic rationale for using a racemic mixture.

Conclusion

The structural analysis of this compound and its enantiomers is a multifaceted challenge that underscores the importance of stereochemistry in modern science. The four stereoisomers of this molecule, while having the same chemical formula and connectivity, are distinct chemical entities with unique three-dimensional structures. Diastereomers differ in their physical properties and can be distinguished by standard analytical methods, whereas enantiomers require chiral-sensitive techniques for their differentiation.

A combination of chiral chromatography for separation and quantification, advanced NMR spectroscopy for analysis in solution, and single-crystal X-ray crystallography for definitive absolute structure determination provides a complete toolkit for the researcher. A thorough understanding and application of these techniques are not merely academic exercises; they are essential for ensuring the safety, efficacy, and selectivity of new chemical entities and are a non-negotiable component of rational drug design and development.

References

- BenchChem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers.

- King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.

- ChemicalBook. (n.d.). (this compound | 1931911-32-8).

- ResearchGate. (2018). NMR analysis of stereoisomer?.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

- Beltrán, M. A., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry.

- ResearchGate. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal...).

- IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl.

- PubMed. (1983). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers.

- PMC. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.

- BLDpharm. (n.d.). 1808532-02-6|((2S,4S)-2-Methylpiperidin-4-yl)methanol.

- Academia. (2021). Effects of Stereoisomers on Drug Activity.

- Chemspace. (n.d.). [(2S,4R)-4-(hydroxymethyl)piperidin-2-yl]methanol hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.

- PubMed. (1993). Pharmacological importance of stereochemical resolution of enantiomeric drugs.

- PubChem. (n.d.). 4-Piperidinemethanol.

- PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- ResearchGate. (2021). (PDF) Effects of Stereoisomers on Drug Activity.

- Chemsrc. (n.d.). [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride.

- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Organic Syntheses. (n.d.). A. - Preparation of tmpMgCl·LiCl.

- Clutch Prep. (n.d.). Enantiomers vs. Diastereomers Explained: Definition, Examples, Practice & Video Lessons.

- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

- Thoreauchem. (n.d.). (2-methylpiperidin-4-yl)methanol-1554168-27-2.

- Wikipedia. (n.d.). List of methylphenidate analogues.

- PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol.

- Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- PMC. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Nitrogen Protection of ((2R,4R)-2-Methylpiperidin-4-yl)methanol for Complex Synthesis

Introduction: The Value of the Chiral Piperidine Scaffold

The ((2R,4R)-2-methylpiperidin-4-yl)methanol motif is a privileged scaffold in modern medicinal chemistry. Its rigid, chiral structure provides a three-dimensional framework that is crucial for optimizing ligand-receptor interactions, improving pharmacokinetic properties, and reducing off-target effects. The presence of two distinct functional groups—a secondary amine and a primary alcohol—offers versatile handles for synthetic elaboration. However, this bifunctionality necessitates a robust and well-designed protecting group strategy to achieve chemoselectivity in multi-step syntheses.

The secondary amine is a potent nucleophile and base, which can interfere with reactions targeting the hydroxyl group (e.g., oxidations, esterifications, etherifications) or other electrophilic centers in the molecule.[1][2] Therefore, temporarily masking the nitrogen atom is a critical first step in most synthetic routes involving this intermediate. This guide provides an in-depth analysis and detailed protocols for the three most strategic nitrogen-protecting groups for this scaffold: Boc , Cbz , and Fmoc . The choice among them depends on the planned downstream reaction conditions, highlighting the importance of orthogonal protection strategies.[1][2][3]

Core Principles: Selecting the Optimal Protecting Group

The ideal protecting group for the this compound nitrogen should be:

-

Easy to Install: The protection reaction should be high-yielding and proceed under mild conditions that do not affect the primary alcohol.

-

Robust: The protected amine must be stable to a wide range of reaction conditions planned for subsequent steps.

-

Easy to Remove: The deprotection should also be high-yielding and occur under specific conditions that leave the rest of the molecule, including newly installed functionalities, intact.[4]

-

Orthogonal: The deprotection conditions for the amine should not cleave other protecting groups in the molecule, and vice-versa.[5][6] This is particularly relevant for protecting the primary alcohol if required.

The following diagram illustrates the central concept of applying different protection strategies to the parent molecule.

Caption: Orthogonal protection and deprotection pathways for the target amine.

Comparative Analysis of Protecting Groups

The selection of a protecting group is dictated by the overall synthetic plan. The table below summarizes the key characteristics of the Boc, Cbz, and Fmoc groups in the context of protecting this compound.

| Parameter | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Protection Conditions | Mild base (e.g., NaHCO₃, TEA), Room Temp | Mild base (e.g., NaHCO₃, aq. NaOH), 0 °C to RT[7][8] | Mild base (e.g., NaHCO₃), Room Temp |

| Deprotection Method | Strong Acid (TFA, HCl in dioxane)[9][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[11][12] | Base (20% Piperidine in DMF)[13][14] |

| Stability | Stable to base, hydrogenolysis, and weak nucleophiles. | Stable to acidic and basic conditions. | Stable to acid and hydrogenolysis.[14] |

| Key Advantage | Very common, robust, and reliable. Easy workup. | Mild, neutral deprotection preserves most functional groups. | Orthogonal to acid- and hydrogenolysis-labile groups.[2] |

| Key Consideration | Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates.[15] | Incompatible with reducible groups (alkenes, alkynes, some heterocycles). Catalyst can be pyrophoric. | The dibenzofulvene byproduct must be scavenged. Less common outside of peptide synthesis. |

Detailed Protocols and Methodologies

The Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide synthesis due to its general stability and straightforward application.[10] It forms a carbamate that is stable to bases and nucleophiles but is readily cleaved under strongly acidic conditions.

Caption: Workflow for Boc protection and deprotection.

Protocol 4.1.1: N-Boc Protection

-

Rationale: The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of Boc-anhydride. A mild base is required to neutralize the resulting carboxylic acid byproduct and drive the reaction to completion. A biphasic solvent system like THF/water is often effective for amino alcohols.

-

Materials:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Tetrahydrofuran (THF) and Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Add a solution of Boc₂O in THF dropwise to the mixture at room temperature.

-

Stir the reaction vigorously for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, remove the THF under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

-

Protocol 4.1.2: N-Boc Deprotection

-

Rationale: Strong acid protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation (which forms isobutylene) and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[16] Using HCl in dioxane provides the amine as its hydrochloride salt, which is often a stable, crystalline solid.

-

Materials:

-

N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 equiv)

-

4M HCl in 1,4-dioxane

-

Methanol (optional, as co-solvent)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-Boc protected piperidine in a minimal amount of methanol or dichloromethane (optional).

-

Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) at 0 °C.

-

Allow the solution to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-